molecular formula C7H12O3 B1310602 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane CAS No. 57280-22-5

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Cat. No.: B1310602
CAS No.: 57280-22-5
M. Wt: 144.17 g/mol
InChI Key: GEKNCWQQNMEIMS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is a chemical compound with the molecular formula C7H12O3. It is a colorless to light yellow liquid that is used as an intermediate in various chemical reactions. This compound is notable for its unique bicyclic structure, which includes three oxygen atoms and two methyl groups attached to the carbon atoms .

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane plays a significant role in biochemical reactions, particularly in the formation of chiral carbamates from meso-epoxides via polycarbonate intermediates and amine nucleophiles . This compound interacts with various enzymes and proteins, facilitating the formation of CO2-based carbamate scaffolds with high yields and enantiomeric excess . The nature of these interactions involves the compound acting as a mediator in the reaction, promoting the formation of desired products with high specificity and efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s unique structure allows it to interact with active sites of enzymes, modulating their activity and influencing the overall biochemical reaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under ambient conditions but may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular processes, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions The compound’s role in the formation of chiral carbamates highlights its importance in metabolic processes It can influence metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane can be synthesized through the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent reaction conditions and high yields. The use of inert gas atmospheres, such as nitrogen or argon, is common to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers.

Scientific Research Applications

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of gadobutrol, a contrast agent used in magnetic resonance imaging (MRI).

    Industry: The compound is employed in the production of polymers and as a solvent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bicyclic structure, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .

Properties

IUPAC Name

4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNCWQQNMEIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O2)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972789
Record name 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57280-22-5
Record name 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-3,5,8-trioxabicyclo(5.1.0)octane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
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Record name 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
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Record name 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Heptane-toluene (9:1, volume ratio, 350 ml) was added to (S)-1,1′-bi-2-naphthol (1.89 g), and titanium tetraisopropoxide (Ti(OPri)4, 1.95 ml) was added under a nitrogen atmosphere, which was followed by stirring for 10 min at room temperature. (R)-1-Phenethylamine (compound [2], 85 ml), water (0.5 ml) and 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (compound [1′], 100 g) obtained by a known method were successively added with stirring, and the mixture was stirred at 40° C. for 24 hr. Toluene was added to the reaction mixture and the mixture was stirred at 40° C. for 1 hr. Then, the mixture was cooled to 10° C. or less over one hour and stirred for one more hour. The crystals in the reaction mixture were collected by filtration and washed with heptane-toluene (2:1, volume ratio) to give (5R,6S)-2,2-dimethyl-6-[(R)-1-phenethylamino]-1,3-dioxepan-5-ol (compound [3′], 159 g, yield 91%) as yellow crystals. mp. 108-109° C.
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0.5 mL
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Heptane toluene
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1.89 g
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Synthesis routes and methods III

Procedure details

Heptane (2 ml) was added to 3,5-di-t-butylcatechol (617 mg), and titanium tetraisopropoxide (Ti(OPri)4, 818 μl) was added under a nitrogen atmosphere. The mixture was stirred for 20 min at room temperature. (R)-1-phenethylamine (1.79 ml), water (20 μl) and 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (compound [1′], 2.0 g) obtained by a known method were successively added with stirring, and the mixture was stirred at room temperature for 20 hr. Heptane (4.6 ml) was added to the reaction mixture and the mixture was stirred under ice-cooling for 1 hr. The resulting crystals were collected by filtration to give (5R,6S)-2,2-dimethyl-6-[(R)-1-phenethylamino]-1,3-dioxepan-5-ol (compound [3′], 2.14 g, yield 57%).
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Synthesis routes and methods IV

Procedure details

To a suspension of m-chloroperbenzoic acid (74% pure; 78.15 g; 0.33 mole) in methylene chloride (600 ml), was added a solution of 2,2-dimethyl-4,7-dihydro-1,3-dioxepin (II) (41.0 g, 0.32 mole) in methylene chloride (200 ml) during 30 min at room temperature. The mixture was refluxed for 8 hrs and then cooled in ice for 1 hr. The precipitated solid was filtered off and the organic filtrate was washed with 10% aqueous sodium sulfite (2×100 ml), saturated aqueous sodium bicarbonate (3×500 ml), 5% aqueous sodium hydroxide (2×250 ml) and brine (2×200 ml) and dried (MgSO4). Removal of the solvent followed by vacuum distillation of the residual oil gave the epoxide product (III) as a colorless liquid. 36.94 g (80% yield). b.p. 90°-92°/11 mm.
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78.15 g
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600 mL
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41 g
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200 mL
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80%

Synthesis routes and methods V

Procedure details

To an ice-cold (5°), stirred solution of the dioxepin (II) (12.81 g, 0.1 mole) in aqueous t-butanol (50%; 50 ml) adjusted to pH 6.0 with dilute sulfuric acid, was added t-butyl hypochlorite (11.3 g, 0.105 mole), while the pH was maintained at 6.0. The reaction mixture was allowed to rise to room temperature and stirred for 4 hrs with protection from light. Sodium bisulfite (200 mg) was added to the reaction mixture, followed by 50% aqueous sodium hydroxide to bring the pH to 12. The reaction mixture was heated at 100° for 1 hr and then cooled. The upper t-butanol layer was separated and the aqueous layer was extracted with t-butanol (3×20 ml). The combined organic layers were dried (Na2CO3). Solvent removal, followed by fractional distillation, gave the epoxide product (III) as a colorless oil in ≅80% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
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4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
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4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
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4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
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4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Reactant of Route 6
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4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Customer
Q & A

Q1: What are the main applications of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane in current research?

A1: this compound is primarily investigated for its use as a monomer in the synthesis of polycarbonates. This compound, often reacted with carbon dioxide (CO2), can produce a variety of biodegradable polycarbonates with unique properties. [, , ]

Q2: What makes the polycarbonates derived from this compound unique compared to other polycarbonates?

A2: Unlike many other CO2-based polycarbonates which are typically amorphous, the isotactic polycarbonates derived from this compound exhibit semicrystalline properties. [] This results in a significantly higher melting point (Tm), ranging from 179–257 °C, making them potentially suitable for applications requiring higher thermal resistance. []

Q3: How is the synthesis of these specific polycarbonates achieved?

A3: The synthesis typically involves an alternating copolymerization reaction between this compound and CO2. This reaction is often catalyzed by enantiopure dinuclear Co(III)-complexes under mild conditions. [] The use of such catalysts allows for precise control over the polymer structure, leading to highly isotactic polycarbonates. []

Q4: Besides polymerization, is this compound used in other chemical reactions?

A4: Yes, this compound has been studied as a substrate in enantioselective ring-opening aminolysis reactions. [] These reactions are catalyzed by titanium-BINOLate complexes and are of significant interest for synthesizing chiral compounds.

Q5: What makes the titanium-BINOLate catalyzed reaction interesting from a mechanistic perspective?

A5: Research suggests that the active catalytic species in this reaction involves a Ti(BINOLate)2 moiety, confirmed by ESI-MS analysis and dynamic catalyst library screening. [] Interestingly, while water plays a crucial role in the catalytic process, likely as a proton shuttle, it does not directly participate in the catalyst formation. [] This finding challenges previous understandings of titanium-based catalytic systems where water is often directly involved in catalyst generation.

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